Technical Whitepaper: 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride
Technical Whitepaper: 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride
A Versatile Scaffold for Kinase Inhibitor Discovery and Synthesis
Executive Summary
4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS: 1181458-83-2) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Structurally, it consists of a piperidine ring substituted at the 4-position with a pyrazole moiety. This specific topology offers a unique combination of physicochemical properties: the piperidine provides a solubilizing, basic handle, while the pyrazole serves as a robust aromatic scaffold capable of participating in pi-stacking interactions and hydrogen bonding within the ATP-binding pockets of kinases.
Its primary industrial application is as a key intermediate in the synthesis of Crizotinib (Xalkori®), a targeted therapy for ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). Beyond Crizotinib, this scaffold is a "privileged structure" in fragment-based drug discovery (FBDD), serving as a precursor for libraries targeting JAK, CDK, and other oncogenic drivers.
Chemical & Physical Profile
The dihydrochloride salt form is preferred in process chemistry due to its enhanced crystallinity, stability, and water solubility compared to the free base.
| Property | Specification |
| Chemical Name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride |
| CAS Number (Salt) | 1181458-83-2 |
| CAS Number (Free Base) | 762240-09-5 |
| Molecular Formula | C₈H₁₃N₃[1][2][3] · 2HCl |
| Molecular Weight | 224.13 g/mol (Salt); 151.21 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexane, ether) |
| pKa Values | Piperidine NH: ~11.0 |
| Hygroscopicity | Hygroscopic; requires storage under inert atmosphere (Argon/Nitrogen) |
Mechanistic Insight: The "Privileged" Scaffold
In drug design, the 4-(pyrazol-1-yl)piperidine moiety addresses several critical challenges in optimizing lead compounds:
-
Solubility & PK Profile: The piperidine ring (pKa ~11) is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.[4] This is crucial for oral bioavailability.[4]
-
Vector Alignment: The 1,4-substitution pattern creates a linear, rigid vector.[4] This allows the pyrazole to penetrate deep into the hydrophobic pocket (e.g., the hinge region of a kinase) while the piperidine extends towards the solvent front, where it can interact with ribose-binding residues or solubilizing groups.
-
Synthetic Modularity: The pyrazole C4 position is highly activated for electrophilic aromatic substitution (e.g., iodination), allowing for the rapid introduction of aryl groups via Suzuki-Miyaura coupling.
Structural Logic Diagram
The following diagram illustrates the functional roles of the molecule's substructures.
Figure 1: Pharmacophore analysis of the 4-(pyrazol-1-yl)piperidine scaffold.
Synthetic Utility & Manufacturing
The synthesis of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride is typically achieved via a robust three-step sequence starting from 4-chloropyridine or 4-bromopyridine.
Synthesis Workflow
-
Nucleophilic Aromatic Substitution (S_NAr): Reaction of 4-chloropyridine with pyrazole.[4][5] This step often requires high temperature or a catalyst if the pyridine is not activated.[4]
-
Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring using heterogeneous catalysis (PtO₂ or Pd/C) under hydrogen pressure.[4]
-
Salt Formation: Treatment with anhydrous HCl to precipitate the stable dihydrochloride salt.[4]
Figure 2: Industrial synthesis pathway for 4-(1H-pyrazol-1-yl)piperidine dihydrochloride.
Experimental Protocol: Salt Formation
Note: This protocol assumes the isolation of the free base intermediate.
-
Dissolution: Dissolve 10.0 g (66.1 mmol) of crude 4-(1H-pyrazol-1-yl)piperidine in 50 mL of anhydrous ethanol or methanol.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4.0 equivalents of HCl (e.g., 4M HCl in 1,4-dioxane) dropwise with vigorous stirring. The reaction is exothermic; maintain temperature <10°C.[4]
-
Precipitation: Allow the mixture to warm to room temperature and stir for 2 hours. If precipitation does not occur, add diethyl ether or MTBE as an anti-solvent until turbidity persists.[4]
-
Isolation: Filter the white solid under a nitrogen stream (to prevent moisture absorption).[4]
-
Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.
-
Yield: Expected yield is typically 85-95% for the salt formation step.[4]
Medicinal Chemistry Application: The Crizotinib Connection
The most prominent use of this scaffold is in the synthesis of Crizotinib (Pfizer), an ALK/ROS1 inhibitor. The 4-(pyrazol-1-yl)piperidine unit is first iodinated at the pyrazole C4 position, then protected, and finally coupled to the core kinase-binding heterocycle.
Crizotinib Intermediate Synthesis
The transformation of the dihydrochloride into the critical "Crizotinib Intermediate" involves:
-
Free-basing: Neutralization of the dihydrochloride.[4]
-
Protection: N-boc protection of the piperidine amine.
-
Regioselective Iodination: Iodination of the pyrazole ring using NIS (N-iodosuccinimide).[4]
Figure 3: Synthetic route to the key Crizotinib building block.
Handling & Safety Guidelines
Stability[4]
-
Hygroscopicity: The dihydrochloride salt is hygroscopic.[4] Exposure to ambient air can lead to the formation of a sticky gum or partial hydrolysis to the monohydrochloride.[4]
-
Storage: Store in tightly sealed containers, preferably under argon or nitrogen, at 2-8°C.
Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.[4]
References
-
Pfizer Inc. (2005).[4] Enantiomerically pure aminopyridines as protein kinase inhibitors.[4] Patent WO2006021884.[4] (Describes the use of the scaffold in Crizotinib synthesis). Link
-
Cui, J. J., et al. (2011).[4] Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. Link
-
National Center for Biotechnology Information. (n.d.).[4] PubChem Compound Summary for CID 11626909, 4-(1H-Pyrazol-1-yl)piperidine.Link
-
ChemicalBook. (2024).[4] 4-(1H-pyrazol-1-yl)piperidine dihydrochloride Product Properties.Link
